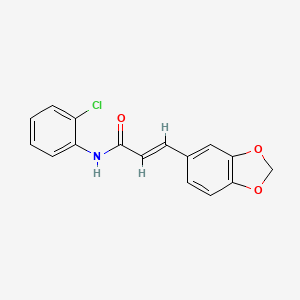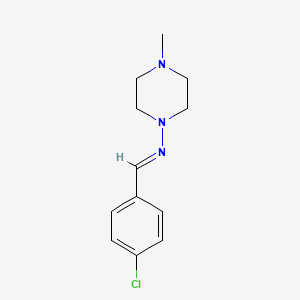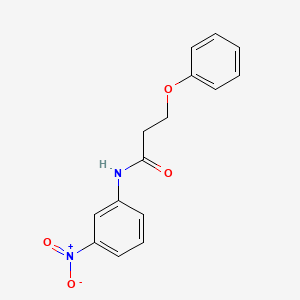
3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide, also known as MDMAI or Methamnetamine, is a synthetic compound that belongs to the acrylamide class of research chemicals. It is a relatively new compound that has been gaining popularity among researchers due to its unique properties and potential applications in various fields of scientific research.
作用機序
3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide works by inhibiting the reuptake of serotonin, dopamine, and norepinephrine, leading to an increase in their levels in the brain. This results in the activation of various signaling pathways that are involved in mood regulation, cognition, and reward processing.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide has been found to produce a range of biochemical and physiological effects such as increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, empathy, and increased sociability. However, these effects are not well understood and require further research.
実験室実験の利点と制限
One of the main advantages of 3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide is its potent binding affinity for various receptors, making it a useful tool for studying their function and potential therapeutic applications. However, its effects on the body are not well understood, and caution must be taken when handling and administering the compound.
将来の方向性
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide. One potential area of research is the development of new drugs that target the serotonin, dopamine, and norepinephrine transporters. Another area of research is the study of the biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide and its potential applications in the treatment of various disorders such as depression and anxiety.
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide is a promising research chemical that has the potential to advance our understanding of various fields of scientific research. Its unique properties and potential applications make it an exciting area of research for scientists and researchers alike. However, caution must be taken when handling and administering the compound, and further research is needed to fully understand its effects on the body.
合成法
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide involves the reaction of 3-(1,3-benzodioxol-5-yl)acrylaldehyde with 2-chloroaniline in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as recrystallization and chromatography.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent binding affinity for various receptors such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). This makes it a potential candidate for the development of new drugs that target these receptors.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-12-3-1-2-4-13(12)18-16(19)8-6-11-5-7-14-15(9-11)21-10-20-14/h1-9H,10H2,(H,18,19)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLSTRLAGMXBCI-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5551846.png)
![N,N-dimethyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551852.png)
![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5551853.png)

![3-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5551867.png)


![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5551893.png)
![N-propyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551908.png)
![N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide](/img/structure/B5551915.png)
![7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5551921.png)
![(1S*,5R*)-3-methyl-6-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5551934.png)
![N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide](/img/structure/B5551939.png)